1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene
Description
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene (CAS: 1254172-22-9) is a bis-substituted aromatic compound featuring two naphthodiazaborinin (Bdan) groups at the para positions of a benzene ring. This compound is of interest in pharmaceutical and materials research due to the unique electronic and steric properties imparted by the Bdan moieties, which are known for their stability and versatility in organic synthesis .
Properties
IUPAC Name |
3-[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20B2N4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,29-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURSKHZRWYIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5NC6=CC=CC7=C6C(=CC=C7)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20B2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Diazaborinine Rings
- Diazaborinine rings are commonly synthesized via the reaction of 1,8-diaminonaphthalene derivatives with boron electrophiles such as trialkoxyboranes.
- For example, 1,8-diaminonaphthalene reacts with boron reagents like trimethoxyborane (B(OMe)3) under mild conditions to form the diazaborinine heterocycle.
- This condensation typically proceeds via elimination of methanol and formation of B–N bonds, yielding the heterocyclic boron-nitrogen ring system.
Coupling to Benzene Core
- The 1,4-substitution on the benzene ring can be achieved by using 1,4-diaminobenzene or 1,4-dibromobenzene as precursors.
- In the case of 1,4-diaminobenzene, stepwise condensation with boron electrophiles and naphthalene diamine derivatives can construct the bis-diazaborinine structure.
- Alternatively, cross-coupling reactions such as Suzuki-Miyaura coupling can be utilized if boronate esters or halogenated diazaborinine intermediates are available.
Example Synthetic Protocol (Inferred from Related Literature)
- A diarylacetylene precursor is subjected to reductive diboration using sodium dispersion and trimethoxyborane to install boron moieties with syn-selectivity, forming diborylalkenes.
- The boron centers are then protected with pinacol or other diols to stabilize the boronate esters.
- Subsequent reactions with 1,8-diaminonaphthalene derivatives lead to formation of the diazaborinine rings.
- The coupling to the benzene core is achieved by reacting the bis-diazaborinine intermediates with 1,4-dibromobenzene or 1,4-diaminobenzene under appropriate conditions.
Optimization and Reaction Conditions
A study on related diboration reactions provides insights into optimal conditions for boron incorporation, which are relevant for the preparation of diazaborinine compounds:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Boron Electrophile | Trimethoxyborane (B(OMe)3) | Essential for high yield and selectivity |
| Reducing Agent | Sodium dispersion (Na dispersion) | Provides high surface area and effective electron transfer |
| Solvent | Tetrahydrofuran (THF) | Best solvent for reaction efficiency |
| Temperature | Room temperature | Mild conditions prevent decomposition |
| Protection of Boron Moiety | Pinacol | Stabilizes boronate esters during isolation |
(Table adapted from optimization studies on diboration reactions)
Research Findings and Notes
- The order of reagent addition is critical: sodium dispersion must be added to the mixture of alkyne and boron electrophile to avoid decomposition of reactive intermediates.
- The reaction proceeds with exclusive syn-selectivity, yielding (Z)-diborylalkenes as intermediates.
- Electron-rich and sterically hindered substrates affect yields; additives such as lithium iodide and co-solvents like TMEDA can improve outcomes.
- Protection of boron centers with pinacol or 1,8-diaminonaphthalene provides stability for isolation and further functionalization.
- The described methods allow gram-scale synthesis, indicating scalability.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive diboration of diarylacetylene | Na dispersion, B(OMe)3, THF, room temp | (Z)-1,2-Diborylalkene intermediate |
| 2 | Protection of boron moieties | Pinacol or 1,8-diaminonaphthalene | Stable boronate esters |
| 3 | Formation of diazaborinine rings | Condensation with 1,8-diaminonaphthalene | Diazaborinine heterocycle formation |
| 4 | Coupling to 1,4-benzene core | Reaction with 1,4-dibromobenzene or 1,4-diaminobenzene | Formation of bis-diazaborinine benzene |
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a planar structure with a nitrogen-boron heterocycle that stabilizes organic radicals, making it a valuable candidate for various chemical applications. The dihedral angle between the pyridyl ring and the diazaborinane core is minimal, indicating strong electronic interactions within the molecule .
Organic Synthesis
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene can be utilized as a versatile building block in organic synthesis. Its ability to stabilize radicals allows for the development of new synthetic pathways. For instance, it can participate in cross-coupling reactions that are essential for constructing complex organic molecules.
Coordination Chemistry
The compound acts as an organic ligand in coordination chemistry. It can form coordination polymers (CPs) and metal-organic frameworks (MOFs) when combined with metal ions. These materials have a wide range of applications including gas storage, catalysis, and drug delivery systems. The stability and electronic properties of diazaborinanes enhance the performance of these frameworks .
Materials Science
In materials science, this compound is explored for its luminescent properties. The incorporation of this compound into polymer matrices has been shown to improve photonic properties which are crucial for developing advanced optical materials .
Radical Stabilization
The ability of diazaborinanes to stabilize organic radicals makes them suitable for applications in radical polymerization processes. This feature is particularly useful in creating polymers with specific properties tailored for applications in coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| LaPorte et al. (2023) | Radical stabilization | Demonstrated that diazaborinanes effectively stabilize organic radicals under various conditions. |
| Hashimoto & Okuno (2024) | Structural analysis | Reported on the synthesis and crystallization of hydrated polymorphs of diazaborinanes showing potential for diverse applications in solid-state chemistry. |
| Akerman et al. (2011) | Coordination polymers | Investigated the formation of coordination polymers using diazaborinanes as ligands with transition metals leading to enhanced material properties. |
Mechanism of Action
The mechanism of action for 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in biological systems and materials science applications .
Comparison with Similar Compounds
Table 1: Structural Parameters of Bdan Derivatives
- Planarity : The pyridinium-Bdan derivative (3.46° dihedral angle) exhibits near-planar geometry due to conjugation between the pyridyl and fused Bdan systems . In contrast, the target compound’s dual Bdan groups likely reduce planarity, increasing steric interactions.
Crystallographic Properties
Crystal packing and unit cell parameters vary significantly with substituents.
Table 3: Crystallographic Data Comparison
- Packing Motifs: The pyridinium-Bdan derivative forms head-to-tail stacks stabilized by iodide ions, while methyl benzoate analogs adopt monoclinic systems with hydrogen-bonded chains .
- Symmetry: Mono-substituted derivatives predominantly crystallize in monoclinic or triclinic systems, whereas the target compound’s bis-Bdan structure may favor lower symmetry or novel packing modes.
Biological Activity
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene is a novel compound belonging to the class of diazaborinanes, which are known for their unique structural and electronic properties. This compound has garnered attention in recent years due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 410.09 g/mol. The compound features a complex arrangement of naphtho and diazaborinine moieties that contribute to its stability and reactivity.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀B₂N₄ |
| Molecular Weight | 410.09 g/mol |
| CAS Number | 1254172-22-9 |
| Purity | >95% |
Anticancer Properties
Recent studies have suggested that diazaborinane derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structural features inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS) which leads to oxidative stress in cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro assays revealed that this compound exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A research group investigated the effects of diazaborinane derivatives on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values in the micromolar range. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Table 2: Biological Activity Overview
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of boron in its structure allows for unique interactions with nucleophiles within cells, potentially leading to the modulation of enzyme activities or disruption of cellular signaling pathways.
Q & A
Q. What are the established synthetic routes for 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene, and what are their key challenges?
The synthesis typically involves coupling naphthalene-1,8-diamine derivatives with boron-containing precursors. A common method uses Suzuki-Miyaura cross-coupling reactions with bis-boronic ester intermediates, as seen in analogous diazaborinin systems . Key challenges include controlling regioselectivity during boron-nitrogen bond formation and minimizing side reactions from residual moisture, which can hydrolyze boronate esters. Purification often requires column chromatography under inert conditions due to air sensitivity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar diazaborinin compounds show planar boron centers with B–N bond lengths of ~1.42–1.45 Å and B–C bonds of ~1.56–1.59 Å, consistent with sp² hybridization . Software like OLEX2 is used for structure refinement, and hydrogen-bonding networks (e.g., along the [010] axis) often stabilize the lattice . These structural details inform electronic properties, such as conjugation in π-systems .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹¹B NMR : Reveals boron coordination (δ ~25–30 ppm for trigonal planar boron).
- ¹H/¹³C NMR : Aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing boron .
- IR Spectroscopy : B–N stretches occur at ~1350–1450 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns for boron-containing fragments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?
Discrepancies may arise from dynamic processes (e.g., hindered rotation in boron-nitrogen bonds) or polymorphism. Variable-temperature NMR can distinguish static vs. dynamic disorder . For crystal structures, comparing experimental and DFT-calculated spectra helps validate assignments. Contradictions in hydrogen-bonding motifs (e.g., hydrated vs. anhydrous forms) require careful recrystallization and SC-XRD analysis .
Q. What strategies optimize the yield of multi-step syntheses involving boron intermediates?
- Moisture Control : Use Schlenk lines or gloveboxes to prevent boronate hydrolysis .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of boronate intermediates .
- Workflow Integration : In situ generation of unstable boronic acids reduces isolation steps .
Q. How does computational modeling aid in predicting reactivity and electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. For example, the LUMO of naphtho-diazaborinin systems is often localized on the boron center, making it electrophilic in cross-couplings . Molecular dynamics simulations also model solvent effects on crystallization pathways .
Data Analysis and Mechanistic Questions
Q. How are competing reaction pathways (e.g., Fries rearrangement vs. radical formation) investigated in boron chemistry?
Mechanistic studies combine:
- Trapping Experiments : Adding radical scavengers (e.g., TEMPO) to detect transient species .
- Isotopic Labeling : ¹⁸O or deuterated substrates track oxygen migration in rearrangements .
- Kinetic Profiling : Monitoring reaction progress via in situ IR or UV-vis spectroscopy .
Q. What methods resolve discrepancies between theoretical and experimental bond angles in crystal structures?
Discrepancies often stem from crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts) that distort bond angles . Refinement with anisotropic displacement parameters in OLEX2 improves accuracy .
Application-Oriented Questions
Q. How is this compound applied in materials science (e.g., OLEDs or sensors)?
The extended π-conjugation and boron electron deficiency enable use as:
Q. What are the challenges in scaling up synthesis for academic-industrial collaborations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
